molecular formula C16H13NO3 B2500788 Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate CAS No. 225657-76-1

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate

Cat. No. B2500788
CAS RN: 225657-76-1
M. Wt: 267.284
InChI Key: HBXPSWJWZGRZCS-UHFFFAOYSA-N
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Description

“Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS number 225657-76-1 . It has a molecular formula of C16H13NO3 .

Mechanism of Action

The mechanism of action for “Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate” is not specified in the search results .

Future Directions

Unfortunately, the search results do not provide specific information about the future directions of "Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate" .

properties

IUPAC Name

methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXPSWJWZGRZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate

Synthesis routes and methods

Procedure details

3.08 g of the 5-hydroxymethyl-3-iodobenzoic acid methyl ester obtained in the production example 2 was dissolved in 50 ml of dry DMF under the flow of nitrogen and then mixed with 2.32 g of the compound in the production example 3, 2.18 g of potassium carbonate and 456 mg of tetrakis(triphenylphosphine) palladium (0). The obtained mixture solution was heated and stirred at 90° C. overnight, mixed with water to stop the reaction, and then extracted with ethyl acetate. The obtained ethyl acetate layer was dried over MgSO4, and the solvent was distilled away. The residue was purified by silica gel column chromatography to obtain 2.05 g (73%) of the title compound. Colorless crystals.
Quantity
3.08 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
73%

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